molecular formula C9H9N3S B098803 5-Benzyl-1,3,4-thiadiazol-2-amine CAS No. 16502-08-2

5-Benzyl-1,3,4-thiadiazol-2-amine

Cat. No. B098803
CAS RN: 16502-08-2
M. Wt: 191.26 g/mol
InChI Key: HKTCSEFOSVTSQV-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H9N3S . It has a molecular weight of 191.26 . This compound is solid in physical form .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-Benzyl-1,3,4-thiadiazol-2-amine, can be achieved through a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid . This reaction was investigated in the presence of polyphosphate ester (PPE). It was found that, in the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-1,3,4-thiadiazol-2-amine is characterized by a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The InChI code for this compound is 1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) .


Physical And Chemical Properties Analysis

5-Benzyl-1,3,4-thiadiazol-2-amine has a density of 1.3±0.1 g/cm3, a boiling point of 384.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 54.4±0.3 cm3, and its polar surface area is 80 Å2 .

Scientific Research Applications

Alzheimer’s Disease Treatment

5-Benzyl-1,3,4-thiadiazol-2-amine: has been studied for its potential as an acetylcholinesterase inhibitor . This enzyme is a target for Alzheimer’s disease treatment because its inhibition can increase levels of acetylcholine in the brain, potentially improving memory and cognitive function .

Anticancer Activity

This compound has shown promise in anticancer research due to its ability to disrupt DNA replication processes. By modifying the structure of known derivatives with documented activity, researchers aim to develop new antitumor agents. The 1,3,4-thiadiazole ring, in particular, is a bioisostere of pyrimidine, which is part of the nucleic bases, making it a significant candidate for cancer treatment .

Antimicrobial Applications

The derivatives of 5-Benzyl-1,3,4-thiadiazol-2-amine have been explored for their antimicrobial properties. These compounds have the potential to inhibit the replication of bacterial cells, which could lead to the development of new antibiotics to combat resistant strains of bacteria .

Anti-Inflammatory and Analgesic Effects

Research has indicated that 1,3,4-thiadiazole derivatives can exhibit anti-inflammatory and analgesic effects. This makes them interesting candidates for the development of new pain relief medications that could potentially have fewer side effects than current treatments .

Antipsychotic and Antidepressant Potential

The structure of 5-Benzyl-1,3,4-thiadiazol-2-amine allows it to be considered for antipsychotic and antidepressant drug development. Its interaction with various neurotransmitter systems could lead to new treatments for mental health disorders .

Antifungal and Antimycobacterial Properties

These compounds have also been evaluated for their antifungal and antimycobacterial activities. This is particularly important for developing treatments against fungal infections and diseases like tuberculosis, which are caused by mycobacteria .

properties

IUPAC Name

5-benzyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCSEFOSVTSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353822
Record name 5-benzyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1,3,4-thiadiazol-2-amine

CAS RN

16502-08-2
Record name 5-benzyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16502-08-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What evidence supports the anticancer potential of 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives?

A2: In vivo studies using Ehrlich ascites carcinoma bearing mice demonstrated that specific derivatives of 5-Benzyl-1,3,4-thiadiazol-2-amine exhibit promising anticancer activity. [] Specifically, derivatives incorporating phenyl isocyanate or phenyl isothiocyanate moieties showed significant tumor growth inhibition compared to the control group. [] These compounds effectively reduced tumor volume, decreased viable tumor cell count, and prolonged the survival time of the mice. [] Further investigation into the underlying mechanisms of action and potential therapeutic applications is warranted.

Q2: How are 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives characterized and what analytical techniques are employed in their study?

A3: The synthesized 5-benzyl-1,3,4-thiadiazole derivatives are routinely characterized using a combination of spectroscopic techniques. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is employed to confirm the structure and purity of the synthesized compounds. [, ] Additionally, researchers utilize X-ray crystallography to obtain detailed structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. [] Mass spectrometry (MS) is another valuable tool employed to determine the molecular weight and identify characteristic fragmentation patterns, further confirming the identity of the synthesized compounds. [, ] These analytical techniques play a crucial role in the development and optimization of novel 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives for various therapeutic applications.

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